3-Methylbenzylamine

Catalog No.
S1512100
CAS No.
100-81-2
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylbenzylamine

CAS Number

100-81-2

Product Name

3-Methylbenzylamine

IUPAC Name

(3-methylphenyl)methanamine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3

InChI Key

RGXUCUWVGKLACF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN

Canonical SMILES

CC1=CC(=CC=C1)CN
  • Templating Agent

    One research area utilizes 3-Methylbenzylamine as a templating agent in the synthesis of specific materials. Studies have shown its effectiveness in creating amine-templated materials containing two-dimensional lithium beryllofluoride sheets. These materials have potential applications in energy storage and other fields [].

  • Chromatographic Studies

    Another research application involves using 3-Methylbenzylamine to study the chromatographic behavior of other similar molecules. By analyzing its interaction with specific chromatographic systems, researchers can gain insights into the behavior of other substituted aniline and pyridine compounds [].

3-Methylbenzylamine is a colorless to light yellow liquid with a strong amine odor. It is soluble in organic solvents and has a boiling point of approximately 185 °C. This compound is known for its potential hazardous properties, including causing burns upon contact and respiratory issues if inhaled .

Typical of amines:

  • Alkylation Reactions: It can undergo alkylation to form more complex amines.
  • Acylation Reactions: The amine group can react with acyl chlorides to form amides.
  • Nitration: Under specific conditions, it can be nitrated to introduce nitro groups onto the aromatic ring.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or secondary amines.

These reactions make 3-Methylbenzylamine versatile in organic synthesis .

3-Methylbenzylamine exhibits biological activity that may include:

  • Neurotransmitter Activity: Some studies suggest that derivatives of 3-Methylbenzylamine may interact with neurotransmitter systems.
  • Antimicrobial Properties: Preliminary research indicates potential antimicrobial effects against certain pathogens.
  • Toxicity: The compound has been noted for its corrosive properties, which may lead to health risks upon exposure .

Several methods exist for synthesizing 3-Methylbenzylamine:

  • Alkylation of Benzylamine: Reaction of benzylamine with methyl iodide under basic conditions.
  • Reduction of Nitriles: Reduction of 3-methylbenzonitrile using lithium aluminum hydride or other reducing agents.
  • Direct Amination: Using ammonia or primary amines in the presence of catalysts to introduce the amine group onto the aromatic ring .

3-Methylbenzylamine finds applications in various fields:

  • Chemical Synthesis: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Catalysis: Acts as a catalyst in certain organic reactions.
  • Polymer Chemistry: Utilized in the synthesis of polymeric materials due to its reactivity .

Research on the interaction of 3-Methylbenzylamine with biological systems reveals:

  • Receptor Binding: Studies are ongoing to understand its binding affinity to specific receptors in the central nervous system.
  • Metabolic Pathways: Investigations into how this compound is metabolized in living organisms are crucial for assessing its safety and efficacy as a drug candidate .

3-Methylbenzylamine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
BenzylamineC₇H₉NBasic amine; used as an intermediate.
Alpha-MethylbenzylamineC₈H₁₁NSimilar structure; different position of methyl group.
4-MethylbenzylamineC₈H₁₁NMethyl group at para position; different reactivity profile.
N-MethylbenzylamineC₈H₁₁NContains a methyl group on nitrogen; different properties.

Uniqueness

The uniqueness of 3-Methylbenzylamine lies in its specific position of the methyl group on the benzene ring, which influences its reactivity and biological activity compared to other similar compounds. This positional isomerism results in distinct chemical properties and potential applications.

XLogP3

1.3

Boiling Point

203.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

100-81-2

Wikipedia

1-(3-methylphenyl)methanamine

General Manufacturing Information

Benzenemethanamine, 3-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types